molecular formula C25H37NO3 B1671551 Epristeride CAS No. 119169-78-7

Epristeride

Katalognummer B1671551
CAS-Nummer: 119169-78-7
Molekulargewicht: 399.6 g/mol
InChI-Schlüssel: VAPSMQAHNAZRKC-PQWRYPMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Epristeride is synthesized from methyl 3-oxoandrost-4-ene-l7~-carboxylate, which is converted to epristeride in four synthetic steps .


Molecular Structure Analysis

The molecular formula of Epristeride is C25H37NO3 . It has a molecular weight of 399.575 g/mol . The structure contains 69 bonds in total, including 32 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, and various ring structures .


Chemical Reactions Analysis

Epristeride is unique in its mechanism of action as it binds irreversibly to 5α-reductase, resulting in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH .


Physical And Chemical Properties Analysis

Epristeride has a molecular weight of 399.58 and a molecular formula of C25H37NO3 . Its percent composition is C 75.15%, H 9.33%, N 3.51%, O 12.01% .

Wissenschaftliche Forschungsanwendungen

Interaction with Bovine Serum Albumin

A fluorescence spectroscopic study revealed Epristeride's strong ability to quench the intrinsic fluorescence of bovine serum albumin (BSA), providing a basis for a new spectrofluorimetric method to determine Epristeride concentrations in real samples. This method has been applied successfully in the analysis of Epristeride, showing good agreement with high-performance liquid chromatography (HPLC) results (Gong et al., 2007).

Quenching Effect on L-tryptophan Fluorescence

Another study developed a novel spectrofluorimetric method to determine Epristeride in biological fluids and pharmaceutical formulations, based on its quenching effect on the fluorescence intensity of L-tryptophan. This method demonstrated suitability for Epristeride determination in biological fluids and Epristeride tablets, with good linearity, recovery, and limit of detection (Gong & Zhu, 2013).

Molecular Mechanisms in Treating Benign Prostatic Hyperplasia

Research into Epristeride's molecular mechanisms has shown its role in inducing atrophy and apoptosis in ventral prostate of rats, suggesting a potential for using prostate acid phosphatase (ACP) as a marker of prostatic gland atrophy in vivo. These findings contribute to understanding Epristeride's therapeutic action in treating benign prostatic hyperplasia (BPH) (Qian, Wang, & Tu, 2001).

Growth Inhibition of Prostatic Epithelial Cells

Epristeride has been found to attenuate the growth of prostatic epithelial cells induced by exogenous epithelial growth factor (EGF) or insulin-like growth factor-I (IGF-I), affecting the expression of growth factor receptors such as EGFR and IGF-I R at both mRNA and protein levels. This suggests Epristeride's role in inhibiting prostatic epithelial cell proliferation through modulation of growth factor receptor expression (Wu, Sun, Tu, & Wu, 2001).

Inhibition of Prostatic Glandular Regrowth

A study evaluating Epristeride's ability to inhibit prostatic glandular regrowth found significant reductions in glandular epithelium height and acinar luminal areas, alongside a decline in dihydrotestosterone (DHT) concentration in the rat prostate. This supports Epristeride's application in preventing glandular regrowth by lowering DHT levels (Qian, Wang, & Tu, 2001).

Pharmacokinetics in Rats and Beagle Dogs

Pharmacokinetic studies of Epristeride in rats and Beagle dogs have provided insights into its absorption, distribution, and elimination processes. The findings indicate Epristeride's wide distribution to various tissues and its primary elimination via feces and bile, contributing to a better understanding of its pharmacokinetic profile (Wei, Xiao, & Liu, 2000).

Safety And Hazards

Epristeride is used for industrial and scientific research purposes . In case of accidental ingestion or contact, immediate medical attention is required . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Zukünftige Richtungen

Epristeride was under development for the treatment of enlarged prostate, scalp hair loss, and acne in the United States and other countries in the 1990s but did not complete development in these countries . Instead, it was developed and introduced for the treatment of enlarged prostate in China in 2000 . Future research may focus on its potential uses in other androgen-dependent disorders.

Relevant Papers Several papers have been published on Epristeride, discussing its mechanism of action, synthesis, and potential applications . These include studies on its use as a selective and specific uncompetitive inhibitor of human steroid 5α-reductase isoform 2 , and a comparative study of human steroid 5α-reductase isoforms in prostate and female breast skin tissues .

Eigenschaften

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29)/t17-,18-,19-,20+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPSMQAHNAZRKC-PQWRYPMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048643
Record name Epristeride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epristeride

CAS RN

119169-78-7
Record name Epristeride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119169-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epristeride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119169787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epristeride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPRISTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39517A04PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epristeride
Reactant of Route 2
Epristeride
Reactant of Route 3
Epristeride
Reactant of Route 4
Reactant of Route 4
Epristeride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Epristeride
Reactant of Route 6
Epristeride

Citations

For This Compound
594
Citations
MA Levy, M Brandt, KM Sheedy, JT Dinh… - The Journal of Steroid …, 1994 - Elsevier
… The affinity of epristeride for each of these 12 potential … two known forms of human SRs, epristeride has been shown to be a … of a ternary complex with epristeride, NADP + , and enzyme. …
Number of citations: 89 www.sciencedirect.com
EJ Robinson, AT Collins, CN Robson, DE Neal - The Prostate, 1997 - Wiley Online Library
… This study evaluates the effects of the 5αR inhibitor, epristeride, on cultured stromal and … inhibited by epristeride (1 × 10−9–3 × 10−7 M, P < 0.05). However, epristeride had no effect on …
Number of citations: 14 onlinelibrary.wiley.com
ZY Sun, HY Wu, MY Wang, ZH Tu - European journal of pharmacology, 1999 - Elsevier
… epristeride. To study the relationship between apoptosis and the mechanism of epristeride in the treatment of benign prostatic hyperplasia, the induction of apoptosis by epristeride was …
Number of citations: 28 www.sciencedirect.com
ZY Sun, J Feng, XD Qi, HY Wu, WJ Zheng… - Toxicology and applied …, 1999 - Elsevier
… The objective of the current investigation was to research the toxic effects of epristeride and … epristeride for 180 days, and Groups E and F were treated with 10 and 100 mg/kg epristeride …
Number of citations: 14 www.sciencedirect.com
LJ Benincosa, PR Audet, D Lundberg… - … & drug disposition, 1996 - Wiley Online Library
The objective of the current investigation was to describe the pharmacokinetics and absolute oral bioavailability of epristeride. Twelve healthy male subjects (mean (SD) age, 27 (6·2) …
Number of citations: 8 onlinelibrary.wiley.com
Z Yao, Y Xu, M Zhang, S Jiang, MC Nicklaus… - Bioorganic & medicinal …, 2011 - Elsevier
… important pharmacophore structures of finasteride and epristeride, but also retain both … B ring of epristeride, and moving the A ring of finasteride to replace the D ring of epristeride would …
Number of citations: 28 www.sciencedirect.com
JH Wu, ZY Sun, L Cao - Archives of andrology, 2006 - Taylor & Francis
… that epristeride could decrease Sprague-Dawley rats sperm quantity. We have found that epristeride … Therefore, we did this study to evaluate the effect of epristeride on sperm quality. …
Number of citations: 7 www.tandfonline.com
SF Wu, HZ Sun, XD Qi, ZH Tu - Experimental biology and …, 2001 - journals.sagepub.com
… mainly localized in epithelial cell treated with epristeride, whereas in untreated prostate, … by epristeride is due to up regulation of TGFI3. Our data demonstrate that epristeride might exert …
Number of citations: 29 journals.sagepub.com
A Gong, X Zhu, Y Hu, S Yu - Talanta, 2007 - Elsevier
A new spectrofluorimetric method to determine epristeride (EP) has been developed, which based on the EP has a strong ability to quench the intrinsic fluorescence of bovine serum …
Number of citations: 169 www.sciencedirect.com
NH Baine, FF Owings, DN Kline… - The Journal of …, 1994 - ACS Publications
… multikilogram production of epristeride in pure form. Although epristeride was synthesized … 4, which we reasoned could be converted into epristeride by halogen—metal exchange and …
Number of citations: 21 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.